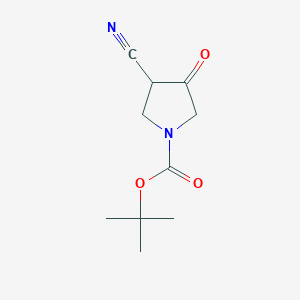

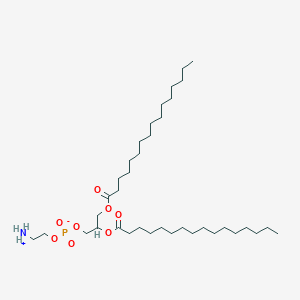

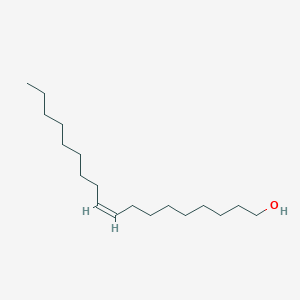

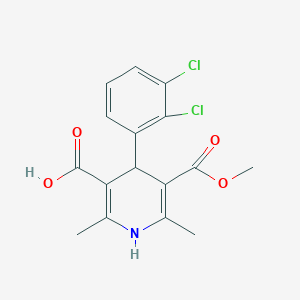

![molecular formula C13H16FN3O B042002 1-(4-氟苯基)-1,3,8-三氮杂螺[4.5]癸烷-4-酮 CAS No. 58012-16-1](/img/structure/B42002.png)

1-(4-氟苯基)-1,3,8-三氮杂螺[4.5]癸烷-4-酮

概览

描述

Synthesis Analysis

The synthesis of 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one and its derivatives often involves multi-step processes that may include the use of ultrasound-assisted synthesis methods. These methods have been noted for their environmental friendliness, energy efficiency, and short reaction times, leading to greater selectivity under ambient conditions (Velupula et al., 2021).

Molecular Structure Analysis

Molecular structure analysis of this compound and its derivatives has been conducted using various spectral data, including FTIR, 1HNMR, 13CNMR, mass spectrometry, and elemental analysis. These analytical methods have helped in characterizing the synthesized derivatives and understanding their molecular structures (Velupula et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one can be influenced by substituents on the phenyl moiety and the nitrogen atom of the triazaspirodecanone portion. These substitutions can significantly affect the compound's behavioral activity and pharmacological profile. For instance, studies have shown that behaviorally active compounds are sensitive to substituents on the phenyl moiety, while substituents on the nitrogen are more generally tolerated (Wise et al., 1985).

Physical Properties Analysis

The physical properties, such as lipophilicity, of derivatives of 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one have been studied. For example, a potential dopamine D2 receptor radioligand derived from this compound showed moderate lipophilicity (log P=3.14), which could influence its behavior in biological systems (Waterhouse et al., 1998).

Chemical Properties Analysis

The chemical properties, including antimicrobial and anticonvulsant activities, of derivatives of 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one, have been a subject of research interest. Studies have synthesized and evaluated various derivatives for their antimicrobial activity, with some compounds showing significant effects against a range of microbial strains (Nagamani et al., 2018).

科研应用

作为孤儿受体FQ激动剂的潜力:这种化合物显示出作为孤儿受体FQ(OFQ)激动剂的潜力,在体内具有潜在的抗焦虑样特性 (Wichmann et al., 1999)。它因在这一作用中具有强效和选择性而受到认可 (Wichmann et al., 2000)。

抗精神病药物特性:研究表明,1-(4-氟苯基)-1,3,8-三氮杂螺[4.5]癸烷-4-酮在生化和行为药理学测试模型中具有抗精神病药物特性,并且减少了神经系统副作用的倾向 (Wise et al., 1985)。

作为NOP受体激动剂的活性:这种化合物作为NOP(痛觉受体/孤儿受体FQ肽)激动剂活跃,其EC50值在亚微摩尔范围内,表明其在低浓度下的有效性 (Battisti et al., 2014)。

在大脑中映射多巴胺受体:螺匹啶和类似化合物如1-(4-氟苯基)-1,3,8-三氮杂螺[4.5]癸烷-4-酮对于在大脑中映射多巴胺受体至关重要,这对于理解各种神经系统疾病至关重要 (Danieli et al., 1989)。

对白血病细胞系的细胞毒潜力:这种化合物已显示出对几种人类白血病细胞系具有细胞毒潜力,表明其在癌症研究中的潜在用途 (Guillon et al., 2020)。

超声辅助合成应用:其衍生物已使用超声辅助方法合成,提供环境友好性、能源效率、短反应时间和在常温条件下更高选择性等优势 (Velupula et al., 2021)。

对μ-阿片受体的增强亲和力:这种化合物的N-联苯基烷基衍生物增强了对μ-阿片受体的亲和力,使它们在阿片受体研究中具有重要意义 (Jordan et al., 2005)。

Safety And Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions for handling and disposing of the compound.

未来方向

This would be a discussion of potential future research directions involving the compound. This could include potential applications, modifications to improve its properties, or further studies to better understand its properties or mechanisms.

I hope this general information is helpful. If you have a specific question about a different compound or a more general chemistry question, feel free to ask!

性质

IUPAC Name |

1-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3O/c14-10-1-3-11(4-2-10)17-9-16-12(18)13(17)5-7-15-8-6-13/h1-4,15H,5-9H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEEPXSBZGLKIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C(=O)NCN2C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30206735 | |

| Record name | 1-(4-Fluorophenyl)-1,3,8-triazaspiro(4,5)decan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one | |

CAS RN |

58012-16-1 | |

| Record name | 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58012-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-1,3,8-triazaspiro(4,5)decan-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058012161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorophenyl)-1,3,8-triazaspiro(4,5)decan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorophenyl)-1,3,8-triazaspiro[4,5]decan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

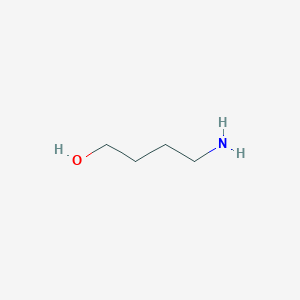

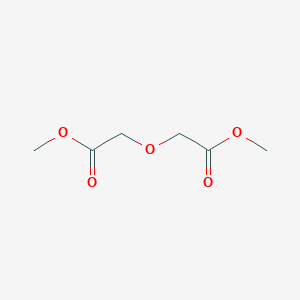

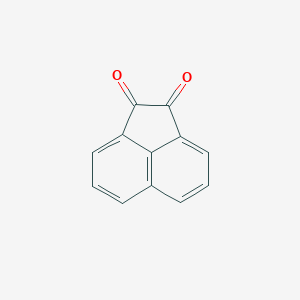

![(8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B41946.png)